molecular formula C6H11ClO2S B13215190 1-Cyclopropylpropane-2-sulfonyl chloride

1-Cyclopropylpropane-2-sulfonyl chloride

Cat. No.: B13215190
M. Wt: 182.67 g/mol
InChI Key: UZOXQGKMKTWLLO-UHFFFAOYSA-N
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Description

1-Cyclopropylpropane-2-sulfonyl chloride is an organosulfur compound with the molecular formula C6H11ClO2S It is characterized by a cyclopropyl group attached to a propane backbone, which is further functionalized with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpropane-2-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclopropylmethanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is subsequently converted to the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylpropane-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation Reactions: The sulfonyl chloride group can be oxidized to form sulfonic acids or sulfonate salts.

    Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or thiol derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used under mild conditions, often in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

1-Cyclopropylpropane-2-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a precursor to biologically active molecules, such as enzyme inhibitors and antiviral agents.

    Material Science: It is used in the modification of polymers and the synthesis of specialty materials with unique properties.

Mechanism of Action

The mechanism of action of 1-cyclopropylpropane-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

    Cyclopropanesulfonyl Chloride: Similar in structure but lacks the propane backbone.

    Propane-1-sulfonyl Chloride: Similar but without the cyclopropyl group.

    Cyclopropylmethanesulfonyl Chloride: Similar but with a different substitution pattern.

Uniqueness: 1-Cyclopropylpropane-2-sulfonyl chloride is unique due to the presence of both a cyclopropyl group and a sulfonyl chloride group on a propane backbone. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both steric and electronic effects are important.

Properties

Molecular Formula

C6H11ClO2S

Molecular Weight

182.67 g/mol

IUPAC Name

1-cyclopropylpropane-2-sulfonyl chloride

InChI

InChI=1S/C6H11ClO2S/c1-5(10(7,8)9)4-6-2-3-6/h5-6H,2-4H2,1H3

InChI Key

UZOXQGKMKTWLLO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CC1)S(=O)(=O)Cl

Origin of Product

United States

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